molecular formula C20H17N3O2S B11429174 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11429174
M. Wt: 363.4 g/mol
InChI Key: HZDYICHIFSKWHI-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine: is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a benzodioxin ring, a thiophene ring, and an imidazo[1,2-a]pyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions

    Preparation of Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Benzodioxin Moiety: The benzodioxin ring can be introduced through a nucleophilic substitution reaction involving a suitable benzodioxin precursor and the imidazo[1,2-a]pyridine intermediate.

    Introduction of Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazo[1,2-a]pyridine core, potentially leading to the formation of dihydroimidazo derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, organometallic reagents, and various nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Dihydroimidazo derivatives and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a versatile intermediate in organic synthesis, enabling the construction of diverse chemical libraries for drug discovery.

Biology

In biology, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in biochemical assays to investigate its binding affinity and specificity towards various biological targets.

Medicine

In medicine, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is explored for its potential therapeutic applications. It is investigated as a candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, the compound is used in the development of new materials with specific properties. It is also employed in the formulation of specialty chemicals and advanced materials for various applications.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H17N3O2S/c1-13-2-5-18-22-19(14-6-9-26-12-14)20(23(18)11-13)21-15-3-4-16-17(10-15)25-8-7-24-16/h2-6,9-12,21H,7-8H2,1H3

InChI Key

HZDYICHIFSKWHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC4=C(C=C3)OCCO4)C5=CSC=C5)C=C1

Origin of Product

United States

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